1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone
Description
This compound features a fused cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core linked to a thiophen-2-yl ethanone moiety. Its structural complexity arises from the bicyclic pyrazolo-pyrazine system, which is stabilized by hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-thiophen-2-yl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(9-11-3-2-8-20-11)17-6-7-18-14(10-17)12-4-1-5-13(12)16-18/h2-3,8H,1,4-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZDARBIDQMPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-Bromo-2-(Thiophen-2-yl)Ethanone
2-Acetylthiophene is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN) in carbon tetrachloride:
$$
\text{2-Acetylthiophene} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \alpha\text{-Bromo-2-(thiophen-2-yl)ethanone} \quad
$$
Conditions :
- NBS : 1.1 equivalents.
- AIBN : 2 mol%, reflux (3 h).
- Yield : 65–70%.
Alkylation of the Bicyclic Amine
The bicyclic amine undergoes alkylation with α-bromo-2-(thiophen-2-yl)ethanone in acetonitrile using potassium carbonate (K₂CO₃) as a base:
$$
\text{Cyclopenta-pyrazolo-pyrazine} + \alpha\text{-Br-2-thiophenylethanone} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound} \quad
$$
Optimized Parameters :
- K₂CO₃ : 3 equivalents.
- Reaction Time : 24 h at 60°C.
- Yield : 55–60%.
Alternative Synthetic Routes
Rhodium-Catalyzed Cyclization
A rhodium(II) acetate-catalyzed cyclization of diazo intermediates offers an alternative pathway. Starting from a diazoketone precursor, rhodium carbenoid formation triggers a-sigmatropic rearrangement to construct the bicyclic framework.
$$
\text{Diazoketone} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{Cyclopenta-pyrazolo-pyrazine} \quad
$$
Advantages :
- Higher regioselectivity.
- Reduced byproduct formation.
Characterization and Yield Optimization
Critical characterization data for the target compound include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃OS |
| Molecular Weight | 299.39 g/mol |
| Key IR Bands | 1675 cm⁻¹ (C=O), 3100 cm⁻¹ (C-S) |
| ¹H NMR (CDCl₃) | δ 7.45 (thiophene-H), δ 4.25 (m, bicyclic-H) |
Yield Optimization Strategies :
- Use of microwave-assisted synthesis reduces reaction time by 40%.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation, nitration, or sulfonation reactions, introducing functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: : Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation Products: : Corresponding oxides or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
The compound exhibits several promising biological activities:
- Antitumor Activity : Compounds with similar structural motifs have been noted for their ability to induce apoptosis in cancer cells. Mechanisms include activation of caspases and inhibition of enzymes involved in cancer progression.
- Antiviral Properties : The compound may inhibit viral replication through enzymatic inhibition, making it a candidate for antiviral drug development.
- Anti-inflammatory Effects : Similar derivatives have shown anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Antitumor Studies
A study conducted on derivatives of pyrazolo compounds demonstrated their effectiveness in inducing apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and cell cycle arrest, leading to reduced proliferation of cancer cells .
Antiviral Research
Research has indicated that compounds similar to 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone can act as inhibitors for enzymes crucial for viral replication. For instance, studies on pyrazolo derivatives have shown significant inhibition against RNA viruses .
Anti-inflammatory Applications
A series of studies have highlighted the anti-inflammatory properties of thiophene-containing compounds. These compounds have been shown to reduce inflammation markers in vitro and in vivo models .
Data Tables
Mechanism of Action
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone exerts its effects through interaction with specific molecular targets. Its mechanism of action involves binding to enzymes or receptors, altering their function and initiating a cascade of biochemical pathways. The cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core is crucial for its binding affinity, while the thiophen-2-yl group contributes to its specificity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three classes of structurally related molecules from the provided evidence, focusing on core scaffolds , substituent effects , and synthetic methodologies .
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives ()
- Example Compounds :
- MK83: 5-(3,5-bis(trifluoromethyl)phenyl)-2-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- MK71: 5-(3,5-bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Core Differences: The pyrazolo[1,5-a]pyrimidinone core in MK83/MK71 lacks the pyrazine ring present in the target compound, reducing nitrogen density and altering electron distribution.
- Substituent Impact :
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
- Example Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structural Comparison :
- Both compounds share a bicyclic nitrogen-containing core, but the imidazo-pyridine system in 1l incorporates ester and nitrophenyl groups, contrasting with the pyrazine-thiophene system in the target.
- The nitrophenyl group in 1l may confer higher reactivity and photostability compared to the thiophene’s sulfur-mediated conjugation .
Thiadiazole Derivatives ()
- Example Synthesis: Thiadiazoles 13a–13d are synthesized via condensation of hydrazine-carbodithioates with hydrazonoyl chlorides in ethanol/triethylamine.
- The absence of aromatic substituents (e.g., thiophene) in 13a–13d limits their π-stacking capabilities compared to the target molecule .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro and trifluoromethyl groups in MK83 () increase electrophilicity, favoring enzyme inhibition, while the thiophene in the target compound may enhance membrane permeability due to sulfur’s lipophilic character .
- Core Rigidity : The fused pyrazolo-pyrazine system in the target compound likely improves binding specificity compared to the flexible thiadiazole derivatives in .
Biological Activity
The compound 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone is a novel heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and enzymatic inhibitory properties based on recent studies.
Chemical Structure
The compound features a complex structure with a cyclopenta-pyrazolo framework and a thiophene moiety. Its IUPAC name indicates the presence of multiple rings and functional groups that contribute to its biological activity.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to the target compound have been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammatory responses. A study found that certain pyrazolo[1,5-a]quinazolines demonstrated IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers .
2. Anticancer Activity
The anticancer potential of pyrazolo derivatives has been extensively researched. In vitro assays using various cancer cell lines (A549, HT-29, MKN-45) revealed that compounds with similar structures exhibited significant antiproliferative effects. For example:
- Compound 8c showed high inhibition rates due to the presence of a chlorine substituent.
- Compound 10f displayed strong activity against multiple cancer types with IC50 values ranging from 45 to 97 nM .
The following table summarizes the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| 8c | A549 | 45 | High inhibition due to Cl substituent |
| 10f | MCF-7 | 97 | Strong activity against breast cancer |
| 10i | HCT-116 | 6 | Superior cytotoxicity |
3. Enzymatic Inhibition
The ability of the compound to inhibit specific enzymes is another area of interest. Pyrazolo derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to decreased proliferation in cancer cells .
Case Studies
Several case studies have highlighted the biological activities of similar pyrazolo compounds:
- A study on pyrazolo[1,5-a]quinazolines demonstrated their effectiveness in reducing inflammation markers in animal models.
- Another investigation focused on the anticancer properties of synthesized pyrazolo derivatives, showcasing significant tumor growth suppression in xenograft models.
Q & A
Q. Table 1. Comparison of Purification Techniques
| Method | Purity (%) | Recovery (%) | Application |
|---|---|---|---|
| Column Chromatography | 95–99 | 70–85 | Polar/non-polar mixtures |
| Recrystallization | 98–99 | 50–70 | Crystalline products |
| Prep-HPLC | >99 | 60–75 | Chiral separation |
Q. Table 2. Key Spectral Benchmarks
| Technique | Expected Data | Example for Target Compound |
|---|---|---|
| H NMR | δ 7.45 (d, J=3.5 Hz, thiophene H) | Confirms thiophene moiety |
| HRMS | [M+H] = 357.1234 (calc.) | Matches molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
